molecular formula C27H24O8 B030101 Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside CAS No. 7473-42-9

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

Cat. No.: B030101
CAS No.: 7473-42-9
M. Wt: 476.5 g/mol
InChI Key: XJKNQPQTQXKNOC-UHFFFAOYSA-N
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Description

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a chemical compound with the molecular formula C27H24O8. It is a derivative of arabinofuranose, where three hydroxyl groups are substituted with benzoyl groups and one hydroxyl group is methylated. This compound is primarily used in carbohydrate chemistry research and has applications in the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the preparation of α-AZA and β-AZA , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these compounds.

Cellular Effects

Given its role in the preparation of α-AZA and β-AZA , it may influence cell function by contributing to the production of these potential markers of tissue hypoxia.

Molecular Mechanism

It may exert its effects at the molecular level through its involvement in the synthesis of α-AZA and β-AZA .

Metabolic Pathways

Given its role in the synthesis of α-AZA and β-AZA , it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside typically involves the protection of the hydroxyl groups of arabinofuranose with benzoyl groups. The process begins with the selective benzoylation of the hydroxyl groups at positions 2, 3, and 5. This is followed by the methylation of the remaining hydroxyl group at position 1. The reaction conditions often involve the use of benzoyl chloride and a base such as pyridine or triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is used in the preparation of 1-alpha- and 1-beta-D-arabinofuranosyl-2-nitroimidazole (alpha-AZA and beta-AZA), which are synthons for potential markers of tissue hypoxia. These markers are valuable in biological and medical research for studying hypoxic conditions in tissues . Additionally, the compound is used in carbohydrate chemistry to study the structure and reactivity of arabinofuranose derivatives .

Comparison with Similar Compounds

  • Methyl-2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside
  • Methyl-2,3,5-tri-O-benzoyl-alpha-D-ribofuranoside
  • Methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside

Comparison: Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is unique due to its specific stereochemistry and the position of the benzoyl groups. This stereochemistry influences its reactivity and the types of reactions it can undergo. Compared to its beta-anomers and ribofuranoside analogs, the alpha-D-arabinofuranoside derivative has distinct reactivity patterns and applications in synthetic chemistry .

Properties

IUPAC Name

(3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNQPQTQXKNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962701
Record name Methyl 2,3,5-tri-O-benzoylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-42-9, 42793-97-5
Record name NSC400281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC170260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,5-tri-O-benzoylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in organic synthesis?

A1: Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside serves as a key precursor in the synthesis of methyl 2,3-anhydro-alpha-D-ribofuranoside []. This latter compound is an important building block in carbohydrate chemistry and can be used to synthesize various biologically active molecules.

Q2: Can you describe the synthetic route for preparing methyl 2,3-anhydro-alpha-D-ribofuranoside from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside?

A2: While the provided abstracts do not detail the entire synthesis, they mention that methyl 2,3-anhydro-alpha-D-ribofuranoside is synthesized from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in a four-step sequence with an overall yield of 74% []. This suggests that the synthesis likely involves selective deprotection and cyclization reactions.

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